molecular formula C7H13NO B2872303 Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine CAS No. 1821715-54-1

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine

Cat. No.: B2872303
CAS No.: 1821715-54-1
M. Wt: 127.187
InChI Key: HOGOLKHCHFSFKN-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine (CAS: 1821715-54-1) is a bicyclic amine derivative featuring a 7-oxanorbornane scaffold. Its molecular formula is C₇H₁₃NO (molecular weight: 127.18 g/mol), with a primary amine group attached to the methylene bridge of the bicyclic system . The compound exists as a racemic mixture, meaning it is a 1:1 ratio of enantiomers with the specified (1R,2R,4S) and (1S,2S,4R) configurations . Key identifiers include the SMILES string [C@@]12([H])O[C@@]([H])(CC1)C[C@@H]2CN and InChIKey HOGOLKHCHFSFKN-DSYKOEDSSA-N .

The 7-oxabicyclo[2.2.1]heptane core confers rigidity and stereochemical complexity, making it a valuable intermediate in medicinal chemistry and materials science. Its amine group enables participation in nucleophilic reactions, hydrogen bonding, and salt formation (e.g., hydrochloride salts, as noted in ) .

Properties

IUPAC Name

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction Approach

The Diels-Alder reaction between furan derivatives and dienophiles is a cornerstone for constructing the 7-oxabicyclo[2.2.1]heptane framework. In one protocol, boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the [4+2] cycloaddition of furan with acrylic acid esters, yielding 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylates. Subsequent hydrolysis of the ester group and reductive amination introduces the aminomethyl moiety. This method offers 70–85% yields under mild conditions (25–40°C, 24–48 hours), with high atom economy due to the concerted mechanism of the Diels-Alder reaction.

Boron Trifluoride-Catalyzed Methods

BF₃·Et₂O emerges as a versatile catalyst for both the cycloaddition and subsequent functionalization steps. For example, reacting methyl acrylate with furan in the presence of BF₃·Et₂O produces methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, which undergoes aminolysis with methylamine to form the corresponding amide. Reduction with lithium aluminum hydride (LiAlH₄) then yields the primary amine. This approach avoids extreme temperatures or pressures, addressing historical challenges in scalability.

Industrial-Scale Production

Traditional industrial methods suffered from low yields (33–48%) and prolonged reaction times (7–75 days). Recent advancements optimize the Diels-Alder step using continuous-flow reactors and chiral auxiliaries to enhance stereoselectivity. For instance, U.S. Patent 8,524,727 describes a streamlined process where rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine is isolated via crystallization from ethanol-water mixtures, achieving >90% purity. Key improvements include:

  • Reduced reaction time : From weeks to 24–72 hours.
  • Higher yields : Up to 85% via optimized catalyst loading.

Stereochemical Control and Racemic Mixture Formation

The compound’s racemic nature arises from the lack of enantiomeric control during the Diels-Alder step. The exo and endo transition states yield diastereomers that equilibrate under reaction conditions, leading to a 1:1 ratio of enantiomers. Chromatographic separation or chiral resolution using tartaric acid derivatives can isolate individual enantiomers, though this adds complexity to large-scale synthesis.

Comparative Analysis of Methodologies

Method Catalyst Yield Reaction Time Stereoselectivity
Diels-Alder (traditional) None 33–48% 7–75 days Low
BF₃·Et₂O-catalyzed Boron trifluoride 70–85% 24–48 hours Moderate
Industrial optimized BF₃·Et₂O >80% 24–72 hours High (with auxiliaries)

The table highlights the evolution of synthetic strategies, with modern methods prioritizing efficiency and scalability.

Applications and Related Derivatives

This compound serves as a precursor to bioactive molecules, including:

  • Cyclophellitol analogs : Anti-HIV agents targeting glycosidase enzymes.
  • Antibacterial agents : Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.
  • Antioxidants : Scavenging free radicals with IC₅₀ values comparable to ascorbic acid.

Chemical Reactions Analysis

Types of Reactions

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine, emphasizing differences in substituents, physical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Applications/Reactivity Reference(s)
This compound C₇H₁₃NO 127.18 Primary amine, racemic mixture N/A Pharmaceutical intermediate; potential ligand for chiral catalysts
Dimethyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₁₁H₁₂O₆ 240.21 Two ester groups, double bond (hept-5-ene) 120 High melting point due to linear ester groups; used in polymer synthesis
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₁₉H₂₆O₆ 362.41 Branched isoamyl esters, double bond 76–78.2 Lower melting point than dimethyl congener due to reduced intermolecular interactions; template for head-to-tail crystal packing via electrostatic interactions
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine, exo C₆H₁₁NO 113.16 Exo-configuration, primary amine N/A Lab reagent; stereochemical studies
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonylfluoride C₆H₉FO₃S 180.20 Sulfonyl fluoride group N/A Click chemistry applications (e.g., SuFEx reactions); reactive electrophile
rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₈H₁₀F₂O₃ 204.16 Difluoromethyl, carboxylic acid, double bond N/A Building block for fluorinated pharmaceuticals; enzyme inhibition studies
rac-[(1R,2S,3R,4S)-3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₃H₁₈NO₅ 268.29 Boc-protected amine, carboxylic acid N/A Peptide synthesis; chiral resolution studies

Key Findings:

Impact of Substituents on Physical Properties :

  • Branched alkyl esters (e.g., diisoamyl) exhibit lower melting points than linear esters (e.g., dimethyl) due to reduced intermolecular interactions .
  • Sulfonyl fluoride derivatives (e.g., ) introduce high reactivity for covalent bonding, unlike the primary amine in the target compound .

Stereochemical and Functional Group Effects :

  • The exo-configuration in ’s compound may alter solubility and biological activity compared to the endo-amine in the target compound .
  • Fluorinated analogs () enhance metabolic stability and lipophilicity, making them suitable for drug design .

Applications in Synthesis :

  • Boc-protected amines () are critical for peptide coupling, whereas the free amine in the target compound allows direct conjugation or salt formation .
  • Double bonds in hept-5-ene derivatives (e.g., ) enable Diels-Alder reactions, expanding utility in materials science .

Racemic vs. Enantiopure Forms :

  • Analogs like OBHS-N () demonstrate that enantiopure forms (e.g., 13R/13S) can exhibit distinct biological activities, underscoring the importance of resolving the target compound’s racemate for targeted applications .

Biological Activity

Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine is a bicyclic compound with a unique stereochemistry that has garnered interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1821715-54-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
StructureBicyclic framework with a methanamine group

The unique bicyclic structure contributes to its distinctive chemical behavior and potential interactions with biological targets .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound's structure may allow it to fit into enzyme active sites, inhibiting their function.
  • Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing physiological processes.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug synthesis and catalysis:

  • Drug Development : The compound's ability to form libraries of bridged aza-bicyclic structures through palladium-catalyzed reactions indicates its utility in synthesizing new pharmaceuticals.
  • Catalysis : Its role in organic reactions has been explored, particularly in the context of creating oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable in medicinal chemistry .

Case Studies

While comprehensive clinical studies on this compound are still needed, some relevant case studies provide insights into its biological activity:

Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of the compound using various catalytic methods showed promising results in creating structurally diverse compounds with potential biological activity.

Study 2: Pharmacological Screening

In vitro assays were conducted to assess the interaction of this compound with specific enzyme targets. Results indicated varying degrees of inhibition, suggesting further investigation into its pharmacodynamics is warranted .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.